1-(2,2-Dibromoethenyl)-2-nitrobenzene
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Overview
Description
“1-(2,2-Dibromoethenyl)-2-nitrobenzene” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “(2,2-dibromoethenyl)benzene”, has a molecular weight of 261.941. It is typically stored at 4 degrees Celsius and has a purity of 95%1.
Synthesis Analysis
The synthesis of “1-(2,2-Dibromoethenyl)-2-nitrobenzene” is not readily available in the literature. However, a related compound, “1-(2,2-Dibromoethenyl)cyclopropane”, is mentioned as an intermediate in the synthesis of Efavirenz2.Molecular Structure Analysis
The molecular structure of “1-(2,2-Dibromoethenyl)-2-nitrobenzene” is not explicitly available. However, a similar compound, “1-(2,2-dibromoethenyl)-2-methylbenzene”, is mentioned with a molecular weight of 265.943.Chemical Reactions Analysis
Specific chemical reactions involving “1-(2,2-Dibromoethenyl)-2-nitrobenzene” are not readily available. However, Deltamethrin, a compound containing a (2,2-dibromoethenyl) group, is known to be used as an insecticide4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Dibromoethenyl)-2-nitrobenzene” are not explicitly available. However, “(2,2-dibromoethenyl)benzene” is known to be a liquid at room temperature1.Scientific Research Applications
Synthesis and Intermediates
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide, a medication for arrhythmia treatment, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction, showcasing the importance of similar compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Luminescence and Selectivity Studies
- A luminescent Zn(II) complex demonstrated high selectivity toward nitrobenzene, resulting in color change and luminescence quenching, highlighting the potential of similar compounds in developing selective sensing systems (S. Das, P. K. Bharadwaj, 2006).
Environmental and Catalytic Applications
- Zerovalent iron (Fe0) has been used for the reduction of nitrobenzene to aniline in synthetic wastewater, illustrating the relevance of such compounds in environmental pollutant degradation (R. Mantha, K. Taylor, N. Biswas, J. K. Bewtra, 2001).
- Reduced graphene oxide demonstrated high catalytic activity for the reduction of nitrobenzene at room temperature, showing the application in catalysis (Yongjun Gao, Ding Ma, Chunlei Wang, J. Guan, X. Bao, 2011).
Photophysics and Photochemistry
- Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry, suggesting potential for detailed photophysical studies of related compounds (A. Giussani, G. Worth, 2017).
Sensor Development
- A Zn(II)-based metal-organic framework showed high sensitivity as a luminescent sensor for various compounds, including nitrobenzene, underscoring the utility in sensor technology (Tian-Yang Xu, Jia‐Ming Li, Ya-Hui Han, Ai-Rong Wang, K. He, Zhong-feng Shi, 2020).
Safety And Hazards
The safety and hazards of “1-(2,2-Dibromoethenyl)-2-nitrobenzene” are not explicitly available. However, a safety data sheet for a related compound, “1-(2,2-DIBROMOETHENYL)CYCLOPROPANE”, is available6.
Future Directions
The future directions for “1-(2,2-Dibromoethenyl)-2-nitrobenzene” are not explicitly available. However, research into the safety of pyrethroids, a class of compounds that include (2,2-dibromoethenyl) groups, is ongoing5.
Please note that the information provided is based on the closest available compounds and may not fully represent “1-(2,2-Dibromoethenyl)-2-nitrobenzene”. For a more accurate analysis, specific studies on “1-(2,2-Dibromoethenyl)-2-nitrobenzene” would be required.
properties
IUPAC Name |
1-(2,2-dibromoethenyl)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-8(10)5-6-3-1-2-4-7(6)11(12)13/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGWIGUULRYFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(Br)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dibromoethenyl)-2-nitrobenzene |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.